5-Hydrazinylidene-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-Hydrazinylidene-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinylidene-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of appropriate hydrazine derivatives with thiourea or its derivatives. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine or thiol groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, hydrazine derivatives
Substitution: Substituted hydrazine or thiol derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Hydrazinylidene-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione would depend on its specific application. For example, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. As a ligand, it may form coordination complexes with metal ions, altering their reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptopyrimidine-4,6-dione: Similar structure but lacks the hydrazine group.
5-Aminopyrimidine-2-thiol: Contains an amino group instead of a hydrazine group.
5-Methylthio-2-pyrimidinamine: Contains a methylthio group instead of a hydrazine group.
Uniqueness
5-Hydrazinylidene-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of both hydrazine and thiol groups within its structure, which can impart distinct reactivity and properties compared to similar compounds
Properties
CAS No. |
61254-86-2 |
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Molecular Formula |
C4H4N4O2S |
Molecular Weight |
172.17 g/mol |
IUPAC Name |
5-diazenyl-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C4H4N4O2S/c5-8-1-2(9)6-4(11)7-3(1)10/h5H,(H3,6,7,9,10,11) |
InChI Key |
UZVNLMKSNPRGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=S)NC1=O)O)N=N |
Origin of Product |
United States |
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